molecular formula C21H23N5O B5985562 N-[4-(1H-pyrazol-5-yl)phenyl]-1-(3-pyridinylmethyl)-3-piperidinecarboxamide

N-[4-(1H-pyrazol-5-yl)phenyl]-1-(3-pyridinylmethyl)-3-piperidinecarboxamide

Número de catálogo B5985562
Peso molecular: 361.4 g/mol
Clave InChI: ANTJXGYIBQOMDV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[4-(1H-pyrazol-5-yl)phenyl]-1-(3-pyridinylmethyl)-3-piperidinecarboxamide, also known as JNJ-54175446, is a novel and potent small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a key regulator of insulin signaling and is a promising target for the treatment of type 2 diabetes and other metabolic disorders.

Mecanismo De Acción

N-[4-(1H-pyrazol-5-yl)phenyl]-1-(3-pyridinylmethyl)-3-piperidinecarboxamide exerts its pharmacological effects by inhibiting the activity of PTP1B. PTP1B is a negative regulator of insulin signaling and is involved in the dephosphorylation of insulin receptor substrate-1 (IRS-1). By inhibiting PTP1B, N-[4-(1H-pyrazol-5-yl)phenyl]-1-(3-pyridinylmethyl)-3-piperidinecarboxamide enhances insulin signaling and improves glucose uptake in insulin-sensitive tissues such as skeletal muscle and adipose tissue. In addition, N-[4-(1H-pyrazol-5-yl)phenyl]-1-(3-pyridinylmethyl)-3-piperidinecarboxamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-[4-(1H-pyrazol-5-yl)phenyl]-1-(3-pyridinylmethyl)-3-piperidinecarboxamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes. In addition, N-[4-(1H-pyrazol-5-yl)phenyl]-1-(3-pyridinylmethyl)-3-piperidinecarboxamide has been shown to reduce body weight and improve lipid metabolism in these models. These effects are likely due to the inhibition of PTP1B and the activation of the AMPK pathway. Furthermore, N-[4-(1H-pyrazol-5-yl)phenyl]-1-(3-pyridinylmethyl)-3-piperidinecarboxamide has been shown to reduce hepatic glucose production and improve hepatic insulin sensitivity, suggesting that it may be a promising candidate for the treatment of non-alcoholic fatty liver disease (NAFLD) and other liver-related disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-[4-(1H-pyrazol-5-yl)phenyl]-1-(3-pyridinylmethyl)-3-piperidinecarboxamide is its high potency and selectivity for PTP1B. This makes it an ideal tool for studying the role of PTP1B in insulin signaling and glucose metabolism. However, one of the limitations of N-[4-(1H-pyrazol-5-yl)phenyl]-1-(3-pyridinylmethyl)-3-piperidinecarboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in animal studies. Furthermore, the long-term safety and efficacy of N-[4-(1H-pyrazol-5-yl)phenyl]-1-(3-pyridinylmethyl)-3-piperidinecarboxamide in humans have not yet been established, and further studies are needed to determine its potential as a therapeutic agent.

Direcciones Futuras

For the research on N-[4-(1H-pyrazol-5-yl)phenyl]-1-(3-pyridinylmethyl)-3-piperidinecarboxamide include the evaluation of its long-term safety and efficacy in humans, as well as its potential as a therapeutic agent for the treatment of type 2 diabetes, NAFLD, and other metabolic disorders. In addition, further studies are needed to elucidate the mechanism of action of N-[4-(1H-pyrazol-5-yl)phenyl]-1-(3-pyridinylmethyl)-3-piperidinecarboxamide and its effects on other signaling pathways involved in glucose and lipid metabolism. Finally, the development of more potent and selective inhibitors of PTP1B may lead to the discovery of new therapeutic agents for the treatment of metabolic disorders.

Métodos De Síntesis

N-[4-(1H-pyrazol-5-yl)phenyl]-1-(3-pyridinylmethyl)-3-piperidinecarboxamide was synthesized using a multi-step process that involved the reaction of 4-(1H-pyrazol-5-yl)aniline with 3-pyridinemethanol to form the intermediate N-(4-(1H-pyrazol-5-yl)phenyl)-3-pyridinemethanol. This intermediate was then coupled with 3-piperidinecarboxylic acid to form the final product, N-[4-(1H-pyrazol-5-yl)phenyl]-1-(3-pyridinylmethyl)-3-piperidinecarboxamide. The purity and identity of the compound were confirmed using various analytical techniques, including NMR spectroscopy and high-performance liquid chromatography.

Aplicaciones Científicas De Investigación

N-[4-(1H-pyrazol-5-yl)phenyl]-1-(3-pyridinylmethyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. In preclinical studies, N-[4-(1H-pyrazol-5-yl)phenyl]-1-(3-pyridinylmethyl)-3-piperidinecarboxamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes. Furthermore, N-[4-(1H-pyrazol-5-yl)phenyl]-1-(3-pyridinylmethyl)-3-piperidinecarboxamide has been shown to reduce body weight and improve lipid metabolism in these models. These findings suggest that N-[4-(1H-pyrazol-5-yl)phenyl]-1-(3-pyridinylmethyl)-3-piperidinecarboxamide may be a promising candidate for the treatment of type 2 diabetes and other metabolic disorders.

Propiedades

IUPAC Name

N-[4-(1H-pyrazol-5-yl)phenyl]-1-(pyridin-3-ylmethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O/c27-21(24-19-7-5-17(6-8-19)20-9-11-23-25-20)18-4-2-12-26(15-18)14-16-3-1-10-22-13-16/h1,3,5-11,13,18H,2,4,12,14-15H2,(H,23,25)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTJXGYIBQOMDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CN=CC=C2)C(=O)NC3=CC=C(C=C3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.